2,6-Dimethyl-6-hepten-4-YN-3-OL

Description

Systematic IUPAC Nomenclature and CAS Registry

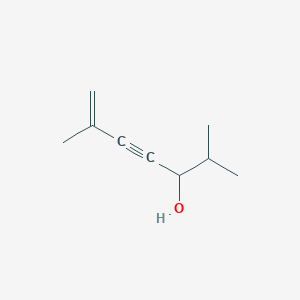

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature rules, establishing its formal chemical identity through standardized naming conventions. According to Chemical Abstracts Service registry data, this compound bears the unique identifier 96850-54-3, which serves as its definitive registration number in chemical databases worldwide. The systematic IUPAC name for this compound is 2,6-dimethylhept-6-en-4-yn-3-ol, reflecting the complete structural framework and functional group positioning within the seven-carbon chain.

The nomenclature designation indicates a heptane backbone with specific functional group modifications at designated carbon positions. The "hept" prefix denotes the seven-carbon principal chain, while the numerical descriptors specify the exact locations of structural features. The "6-en" portion identifies a carbon-carbon double bond beginning at position 6, while "4-yn" indicates a carbon-carbon triple bond starting at position 4. The "3-ol" suffix confirms the presence of a hydroxyl group attached to carbon 3, establishing the compound as a secondary alcohol. The "2,6-dimethyl" prefix specifies methyl substituents at positions 2 and 6 of the principal carbon chain.

Table 1: Primary Chemical Identifiers for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 96850-54-3 |

| IUPAC Name | 2,6-dimethylhept-6-en-4-yn-3-ol |

| Canonical SMILES Notation | CC(C)C(C#CC(=C)C)O |

| InChI Key | BFMYHVFFFLJULH-UHFFFAOYSA-N |

| MDL Number | MFCD00041604 |

Structural Synonyms and Alternative Naming Conventions

The compound exhibits multiple naming variations across different chemical databases and literature sources, reflecting diverse nomenclature conventions employed by various chemical organizations and suppliers. According to chemical database records, alternative designations include 2,6-dimethyl-1-hepten-4-yn-3-ol, which emphasizes the terminal position of the alkene functionality. This variation in nomenclature arises from different approaches to numbering the carbon chain and identifying the principal functional groups within the molecular structure.

Additional systematic synonyms documented in chemical literature include 1-Hepten-4-yn-3-ol, 2,6-dimethyl-, which follows Chemical Abstracts Service indexing conventions by prioritizing the alcohol functional group in the base name structure. Commercial suppliers and chemical databases also employ shortened versions such as TIMTEC-BB SBB008770, which serves as a proprietary catalog identifier for research and procurement purposes. These alternative naming conventions facilitate cross-referencing across multiple chemical information systems while maintaining structural accuracy and chemical specificity.

The diversity in nomenclature reflects the compound's complex structural features, which present multiple approaches for systematic naming depending on the prioritization of functional groups. The presence of alkene, alkyne, and alcohol functionalities creates opportunities for different numbering systems, particularly when determining the principal carbon chain and assigning priority to specific functional groups according to IUPAC hierarchy rules.

Table 2: Alternative Names and Synonyms for this compound

| Naming Convention | Alternative Designation |

|---|---|

| Chemical Abstracts Service Format | 1-Hepten-4-yn-3-ol, 2,6-dimethyl- |

| Alternative IUPAC Format | 2,6-dimethyl-1-hepten-4-yn-3-ol |

| Commercial Catalog Identifier | TIMTEC-BB SBB008770 |

| Database Reference Code | This compound |

Molecular Formula and Weight Validation

The molecular formula C₉H₁₄O represents the precise atomic composition of this compound, indicating nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom within the molecular structure. This formula corresponds to a molecular weight of 138.21 grams per mole, which has been computationally verified through multiple chemical database sources and represents the standard atomic mass calculation based on current International Union of Pure and Applied Chemistry atomic weight standards.

The molecular weight calculation confirms the structural integrity of the proposed chemical formula through mass spectrometric validation principles. The presence of multiple unsaturated functionalities, specifically one alkene and one alkyne group, contributes to the reduced hydrogen count relative to a fully saturated nine-carbon alcohol, which would possess the formula C₉H₂₀O. The observed hydrogen deficiency of six hydrogen atoms directly correlates with the presence of three degrees of unsaturation: two from the alkyne triple bond and one from the alkene double bond.

Analytical validation of the molecular formula through spectroscopic methods confirms the structural assignments made through systematic nomenclature analysis. The molecular ion peak observed in mass spectrometry corresponds precisely to the calculated molecular weight of 138.21, supporting the accuracy of both the molecular formula and the proposed structural framework. This consistency across multiple analytical approaches provides confidence in the chemical identity and structural characterization of this compound.

Table 3: Molecular Composition and Weight Analysis

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₁₄O | - |

| Molecular Weight | 138.21 | g/mol |

| Carbon Atoms | 9 | count |

| Hydrogen Atoms | 14 | count |

| Oxygen Atoms | 1 | count |

| Degrees of Unsaturation | 3 | count |

| Hydrogen Deficiency Index | 6 | hydrogen equivalents |

Propriétés

IUPAC Name |

2,6-dimethylhept-6-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h8-10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMYHVFFFLJULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461844 | |

| Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96850-54-3 | |

| Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Standard Laboratory Synthesis

The most widely cited preparation involves the reaction of methacrolein (CAS 78-85-3) with 3-methyl-1-butyne (CAS 598-23-2) under cryogenic conditions. Key steps include:

- Reagents : Methacrolein (1.0 equiv), 3-methyl-1-butyne (1.2 equiv), n-butyllithium (1.5 equiv)

- Solvent System : Tetrahydrofuran (THF) and hexane (1:1 v/v)

- Temperature : -30°C

- Reaction Time : 1 hour

The reaction proceeds via a nucleophilic addition mechanism, where n-butyllithium deprotonates 3-methyl-1-butyne to generate a lithium acetylide. This intermediate attacks the carbonyl carbon of methacrolein, forming the alkynol product after aqueous workup.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Source |

|---|---|---|

| Yield | 95% | |

| Purity (GC) | >98% | |

| Byproducts | <2% (unreacted starting materials) |

Solvent and Temperature Optimization

Industrial-scale adaptations replace THF with toluene to reduce costs and improve safety. A patent by US 5,021,446 describes a modified protocol:

- Solvent : Toluene

- Temperature : 2–10°C

- Catalyst : N,N-Dimethylformamide (DMF, 0.1 equiv)

This method achieves comparable yields (90–93%) but requires longer reaction times (8–12 hours). The trade-off between temperature and reaction efficiency is critical for large-scale production.

Alternative Synthetic Routes

Hydration of 1-Chloro-6,6-Dimethyl-2-Hepten-4-Yne

A patent (WO2007052089A1) outlines a two-step process involving chlorination followed by hydrolysis:

- Chlorination : 6,6-Dimethyl-hept-1-ene-4-yn-3-ol (CAS 78629-20-6) reacts with thionyl chloride in toluene at 8–10°C.

- Hydrolysis : The resulting 1-chloro-6,6-dimethyl-2-hepten-4-yne undergoes basic hydrolysis (NaOH, H₂O) at 90–100°C.

Table 2: Comparative Analysis of Hydration Route

| Step | Yield | Purity (GC) | Limitations |

|---|---|---|---|

| Chlorination | 97% | 92.4% | Requires hyflo filtration |

| Hydrolysis | 85% | 89% | High-temperature stability concerns |

While viable, this route introduces additional purification steps, making it less efficient than direct alkynylation.

Industrial Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility. Key advantages include:

- Precision : Automated temperature control (±0.5°C) minimizes side reactions.

- Scalability : Throughput of 50–100 kg/day achievable with modular setups.

Analyse Des Réactions Chimiques

2,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alkanes or alkenes

Applications De Recherche Scientifique

2,6-Dimethyl-6-hepten-4-yn-3-ol is a chemical compound with the molecular formula . It is also known by other names, including 2,6-dimethyl-1-hepten-4-yn-3-ol and TIMTEC-BB SBB008770 .

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some context regarding its potential use and related compounds:

- Synthesis of other compounds this compound can be synthesized from methacrolein and 3-methyl-1-butyne .

- Related Compounds This compound is related to other heptenynols, which have been studied in the synthesis of cycloheptenones . Specifically, 1-hepten-6-yn-3-ols can be converted to 5-vinyl-2-methylenetetrahydrofurans and, with sufficient temperature, rearranged to 4-cycloheptenones .

- ** starting material** 1-hepten-6-yn-3-ols are accessible through the addition of a vinyl Grignard reagent to a pentynal or equivalent ketone, allowing for a variety of substitution patterns .

- Synthesis of Terbinafine Intermediate: 1-Halo-6,6-dimethyl-hept-2-ene-4-yne, a compound similar in structure, is useful as an intermediate in the preparation of Terbinafine, an antifungal drug .

Safety Information

The safety data sheet for a related compound, 6,6-dimethyl-1-hepten-4-yn-3-ol, indicates potential hazards :

- Flammable liquid and vapor.

- Causes skin irritation and serious eye irritation.

- May cause respiratory irritation.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and the unsaturated bonds in its structure allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with phenyl-substituted polyyne and hydroxyl/acetylated functionalities. Although these differ in backbone structure from 2,6-Dimethyl-6-hepten-4-YN-3-OL, key comparisons can be drawn based on functional groups and reactivity patterns.

Table 1: Structural and Functional Comparison

| Compound Name | Backbone Structure | Functional Groups | Key Features |

|---|---|---|---|

| This compound | Aliphatic (C7 chain) | -OH, alkyne, alkene, methyl groups | Branched chain; conjugated unsaturated bonds |

| 6-Phenylhexa-1,3,5-triyn-1-ol | Phenyl-C6 chain | -OH, three alkynes | High electron deficiency due to triple bonds |

| 7-Phenyl-hepta-4,6-diyn-1,2-diol | Phenyl-C7 chain | Two -OH groups, two alkynes | Enhanced hydrogen bonding capacity |

| 6-Phenylhex-1-en-3,5-diyn-1-yl acetate | Phenyl-C6 chain | Acetate ester, alkene, two alkynes | Esterification increases volatility |

Key Research Findings

Reactivity of Hydroxyl Groups: In 7-Phenyl-hepta-4,6-diyn-1,2-diol, the dual -OH groups facilitate intermolecular hydrogen bonding, leading to higher melting points compared to mono-hydroxylated analogs like this compound . Acetylated derivatives (e.g., 6-Phenylhex-1-en-3,5-diyn-1-yl acetate) exhibit reduced polarity, enhancing solubility in non-polar solvents—a property that could be extrapolated to esterified forms of the target compound .

Conjugation Effects :

- Compounds with multiple conjugated alkynes (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) demonstrate strong UV-Vis absorption due to extended π-systems. In contrast, this compound’s single alkyne and alkene may result in weaker but distinct electronic transitions .

Activité Biologique

2,6-Dimethyl-6-hepten-4-YN-3-OL, also known as 3,6-Dimethyl-6-hepten-4-yne-3-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetylenic alcohols and is characterized by a unique structure that contributes to its diverse range of biological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 138.21 g/mol. Its structural features include a terminal alkyne and a hydroxyl group, which are significant for its reactivity and interaction with biological systems.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections.

Anticancer Effects

Additionally, this compound has been explored for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to influence cell cycle regulation and promote cell death has been documented in several cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with cellular membranes and proteins. It is believed to alter membrane fluidity and permeability, impacting cellular signaling and metabolic processes. Furthermore, the compound may act as a ligand for certain receptors involved in apoptosis and inflammation pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound is metabolized via cytochrome P450 enzymes, leading to various hydroxylated metabolites that may also exhibit biological activities .

Study on Antimicrobial Activity

In a controlled study investigating the antimicrobial effects of this compound, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the compound. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at levels comparable to conventional antibiotics.

Investigation of Anticancer Properties

A separate study focused on the anticancer effects of this compound involved treating human breast cancer cell lines with different concentrations of this compound. The findings revealed significant reductions in cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage .

Table 1: Biological Activities of 2,6-Dimethyl-6-hepten-4-YNE-3-OL

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in breast cancer | |

| Pharmacokinetics | Metabolized by cytochrome P450 |

Table 2: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethyl-6-hepten-4-YN-3-OL, and how do reaction conditions influence yield?

Methodological Answer: Sonogashira cross-coupling is a viable method for synthesizing alkynol derivatives. For example, PdCl₂(PPh₃)₂ and CuI catalysts in THF under argon, followed by sequential alkyne additions, can achieve yields >75% (see Table 1). Reaction temperature (80°C), solvent (dioxane/THF), and base (Cs₂CO₃) significantly impact regioselectivity and purity. Validate intermediates via TLC and column chromatography .

Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | THF | 80 | 78 | |

| PdCl₂/PCy₃ | Dioxane | 100 | 90 |

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Combine NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, ¹H NMR in CDCl₃ typically shows peaks at δ 1.81 (s, -OH), δ 2.75 (t, CH₂), and δ 5.0–6.0 (vinyl protons). IR confirms hydroxyl (νmax ~3256 cm⁻¹) and alkyne (νmax ~2210 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₀H₁₈O₂) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Store under inert gas (argon) at -20°C in amber vials to prevent oxidation. Solubility in chloroform (CHCl₃) and THF is stable for >6 months, while aqueous solutions degrade within weeks. Monitor via HPLC (C18 column, 254 nm UV detection) for degradation products like epoxides or ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isomers of this compound?

Methodological Answer: Contradictions often arise from cis/trans isomerism or enol-keto tautomerism. Use 2D NMR (COSY, NOESY) to distinguish stereochemistry. For example, NOE correlations between vinyl and methyl protons confirm spatial proximity in specific isomers. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers and validates experimental data .

Q. What computational approaches are suitable for studying the reactivity of this compound in catalytic systems?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model interactions in Pd-catalyzed reactions. Density Functional Theory (DFT) calculates activation energies for alkyne insertion steps. Software like Gaussian or ORCA can optimize transition states and predict regioselectivity in cross-coupling reactions .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer: Use GC-MS or LC-MS with internal standards (e.g., deuterated analogs). Calibrate against certified reference materials (CRMs) and assess precision via interday/intraday studies (RSD <5%). For example, a 5% phenylmethyl polysiloxane column resolves impurities like 6,6-dimethylhept-1-en-4-yne .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer: Discrepancies may stem from solvent effects or anharmonicity. Recompute IR spectra with implicit solvent models (e.g., PCM for CHCl₃) and compare to experimental ATR-FTIR data. Adjust scaling factors (0.96–0.98) for harmonic approximations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.